5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound can be synthesized through various methods. For example, Sato and Arai (1982) described a method involving condensation of 2-furylglyoxal with aminoacetamide, followed by several reactions to yield the titled carboxylic acid (Sato & Arai, 1982).
- Characterization and Structural Analysis : In-depth experimental and theoretical studies on related pyrazole carboxylic acid derivatives have been conducted. For instance, Viveka et al. (2016) focused on combined experimental and theoretical studies on a biologically significant pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Biological and Medicinal Research
- Antimicrobial Properties : Research has highlighted the potential antimicrobial properties of pyrazole derivatives. Altalbawy (2013) explored the synthesis of various pyrazole derivatives and their antimicrobial evaluation (Altalbawy, 2013).
- Antibacterial and Antifungal Activities : Dhaduk and Joshi (2022) synthesized a series of N-acetyl pyrazole derivatives and screened them for in-vitro biological assay, including antibacterial and antifungal activities (Dhaduk & Joshi, 2022).
Applications in Material Science
- Optical Nonlinearity and Material Applications : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013).
properties
IUPAC Name |
5-(furan-2-yl)-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLCKGZAKVTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377978 | |
Record name | 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
100537-55-1 | |
Record name | 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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